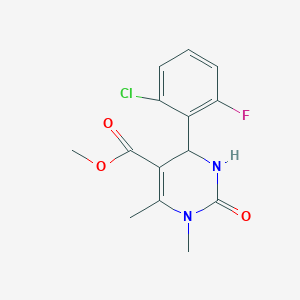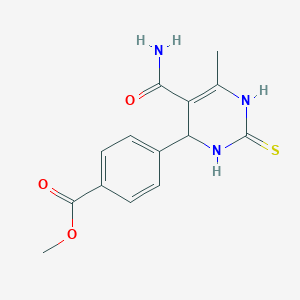![molecular formula C19H15N5O2S B4052516 5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052516.png)
5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Descripción general
Descripción
5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-allyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is 377.09464591 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 5-allyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole, part of the broader family of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indoles, is synthesized through reactions involving mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide or through a one-pot synthesis from isatin-β-thiosemicarbazide. These compounds undergo halocyclization to form various halomethyl-dihydro-thiazolo-triazinoindolium halides, demonstrating the compound's versatility for further chemical transformations (Kim & Zhuravlyova, 2010).
Potential Applications
Antibacterial Activity : Certain derivatives of 1,2,4-triazino[5,6-b]indoles show promising antibacterial activity. For instance, regioselective synthesis of some 3-thioxo-8-nitro-1,2,4-triazino[5,6-b]indole derivatives has revealed significant antibacterial effects, suggesting the potential for developing new antimicrobial agents from this class of compounds (Bawazir & Alnajjar, 2020).
Antituberculosis Agents : Some derivatives, particularly those involving nitrobenzyl and alkylthio groups, have been evaluated for their in vitro antituberculosis activity. These studies form part of broader efforts to identify new therapeutic agents against Mycobacterium tuberculosis, showcasing the potential medicinal applications of these compounds in treating tuberculosis (Foroumadi et al., 2004).
Photocatalysis : The structural motif of indoles, closely related to triazinoindoles, has been explored for photocatalytic applications. For example, carbazole-based conjugated microporous polymers, incorporating indole units, have demonstrated efficacy in visible light-driven photocatalytic processes. This suggests that modifications incorporating triazinoindole structures could offer new pathways for developing environmentally friendly photocatalysts (Zhang et al., 2018).
Anticancer Research : The synthesis and evaluation of certain triazinoindole derivatives as Bcl-2 inhibitory anticancer agents indicate the potential for these compounds to serve as foundations for new cancer therapies. This research demonstrates the bioactivity of these compounds in inducing apoptosis in cancer cells, highlighting the therapeutic potential of 5-allyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole derivatives in oncology (Hamdy et al., 2013).
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-2-11-23-16-6-4-3-5-15(16)17-18(23)20-19(22-21-17)27-12-13-7-9-14(10-8-13)24(25)26/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBBQOTPZIRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4052442.png)
![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4052446.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B4052450.png)


![(5E)-1-(3-chloro-2-methylphenyl)-5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4052466.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4052479.png)
![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
![6-(3-chlorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052508.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4052518.png)


![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4052537.png)
